N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a type of nitrogen-containing heterocycle . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperidine ring, and a phenylethyl group . These functional groups could potentially engage in a variety of chemical reactions .
Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the carbonyl groups, substitutions or additions at the aromatic ring, or reactions involving the piperidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic rings .
Aplicaciones Científicas De Investigación
Antibacterial and Pharmacological Properties
One study focuses on the synthesis, antibacterial activities, and pharmacological properties of enantiomers of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents. This research highlights the critical role of such compounds in developing broad-spectrum antimicrobial agents, showcasing their potential application in battling bacterial infections (Chu et al., 1991).
CGRP Receptor Antagonism
Another study discusses the selection of an enantioselective process for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This work emphasizes the importance of stereoselective synthesis in creating effective treatments for conditions mediated by the CGRP receptor, such as migraine. It illustrates the compound's utility in therapeutic applications by developing an economical synthesis method on a multikilogram scale (Cann et al., 2012).
Antidepressant Activity
Research on novel series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, provides insight into the structural requirements for antagonistic activity. This study not only explores the synthesis of these compounds but also evaluates their antidepressant-like activity, suggesting potential applications in treating depression (Mahesh et al., 2011).
Thymidylate Synthase Inhibition
A study on quinazoline antifolate thymidylate synthase inhibitors details the synthesis of compounds with various substituents and their testing as inhibitors. These compounds' role in inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine for DNA replication, points to their potential as antitumor agents. This research opens avenues for cancer treatment by targeting the biochemical pathways critical for tumor cell proliferation (Marsham et al., 1989).
Acetylcholinesterase Inhibition
The synthesis of tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors by click chemistry method showcases another application. These compounds, aimed at treating neurodegenerative diseases like Alzheimer's, highlight the importance of innovative synthesis methods in developing new therapeutic agents (Ming, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-7-5-6-14-28(18)16-13-26-23(30)20-10-11-21-22(17-20)27-25(32)29(24(21)31)15-12-19-8-3-2-4-9-19/h2-4,8-11,17-18H,5-7,12-16H2,1H3,(H,26,30)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDSCNJJLEVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.